molecular formula C17H14F4N2O3 B2423603 N-(2-fluoro-3-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034607-21-9

N-(2-fluoro-3-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2423603
CAS RN: 2034607-21-9
M. Wt: 370.304
InChI Key: CNUUGCJHLCCRMG-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorinated phenyl group, an indolizine group, and a carboxamide group. Fluorinated phenyl groups are common in many pharmaceuticals and agrochemicals due to their unique properties . Indolizine is a nitrogen-containing heterocycle and is found in many biologically active compounds. Carboxamides are also common in pharmaceuticals and exhibit a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fluorinated phenyl, indolizine, and carboxamide groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorinated phenyl, indolizine, and carboxamide groups. Fluorinated compounds are often quite stable and resistant to reactions . The indolizine and carboxamide groups could potentially participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorinated compounds tend to have high stability and low reactivity. The presence of the indolizine and carboxamide groups could also influence properties like solubility and acidity .

Scientific Research Applications

Antimicrobial Activity

Research on structurally related compounds demonstrates potential antimicrobial applications. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, showing antifungal and antibacterial activities, suggesting that fluoro-containing compounds could play a significant role in developing new antimicrobial agents Patel & Patel, 2010.

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) utilized the ester of 2-fluoro-3-methoxyacrylic acid for the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing the versatility of fluorinated compounds in synthesizing a wide range of heterocyclic compounds Shi, Wang, & Schlosser, 1996.

Inhibitors for Met Kinase Superfamily

Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the critical role of fluoro-containing compounds in the development of selective enzyme inhibitors Schroeder et al., 2009.

Antitumor Activity

The synthesis and evaluation of N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides by Rewcastle et al. (1987) demonstrated the potential of fluorine-substituted compounds in antitumor drug development, with certain derivatives showing high efficacy against tumor models in mice Rewcastle, Denny, & Baguley, 1987.

Synthesis of Fluorinated Pyrazoles

Volle and Schlosser (2000) explored fluorine-sacrificial cyclizations as a method to access 5-fluoropyrazoles, illustrating the importance of fluorinated intermediates in the synthesis of fluorinated heterocycles Volle & Schlosser, 2000.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

N-[2-fluoro-3-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3/c1-26-12-8-13(24)23-7-3-6-11(23)14(12)16(25)22-10-5-2-4-9(15(10)18)17(19,20)21/h2,4-5,8H,3,6-7H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUUGCJHLCCRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC(=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-3-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

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